2,4-Diethynylpyrimidine

Description

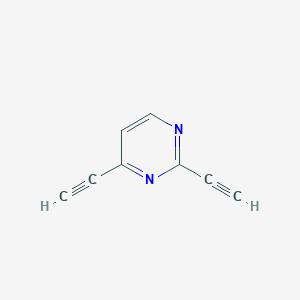

2,4-Diethynylpyrimidine is a pyrimidine derivative featuring ethynyl (-C≡CH) groups at the 2- and 4-positions of the heterocyclic ring. Its synthesis typically involves Sonogashira coupling, a palladium-catalyzed reaction between halopyrimidines and terminal alkynes. For instance, describes the synthesis of related 2,5-diethynylpyrimidine via double Sonogashira coupling of 2,5-dibromopyrimidine with trimethylsilylethynyl, followed by desilylation . The ethynyl groups confer high reactivity, enabling further functionalization through cross-coupling reactions or polymerization, making this compound valuable in materials science and pharmaceutical chemistry.

Properties

IUPAC Name |

2,4-diethynylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-3-7-5-6-9-8(4-2)10-7/h1-2,5-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDINPXLFBEURS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=NC=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethynylpyrimidine typically involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethynylpyrimidine undergoes various types of chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, and halides can react with the ethynyl groups under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2,4-Diethynylpyrimidine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.

Industry: Utilized in the development of advanced materials such as polymers, dyes, and electronic components.

Mechanism of Action

The mechanism of action of 2,4-Diethynylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The ethynyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA replication and transcription. The pyrimidine ring can also participate in hydrogen bonding and π-π stacking interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds Compared :

2,5-Diethynylpyrimidine: Synthesized analogously via Sonogashira coupling but with ethynyl groups at the 2- and 5-positions. This positional isomerism alters electronic properties and regioselectivity in subsequent reactions .

Pyrrolo[2,3-d]pyrimidines : These derivatives, such as N4-(4-chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, incorporate fused pyrrole rings. They are synthesized via multi-step routes involving chloroaniline coupling and exhibit kinase inhibitory activity (65% yield, specific NMR data reported) .

Pyrido[2,3-d]pyrimidines: Ethynyl-substituted variants like N-4-(2-pivaloylamino-4-hydroxypyrido[2,3-d]pyrimidine-6-ylethynyl)benzoyl-L-glutamate are synthesized via coupling reactions in dry N-methylpyrrolidone, emphasizing their role as therapeutic intermediates .

2,4-Diamino-5-(2’-arylpropargyl)pyrimidines: These compounds, with amino and propargyl substituents, bind to dihydrofolate reductase (DHFR) and are studied for anticancer applications .

Key Findings :

- Ethynyl Groups: Enhance reactivity for cross-coupling but may reduce stability compared to halogen or amino substituents.

- Biological Activity: Amino and fused-ring derivatives (e.g., pyrrolo-pyrimidines) show stronger kinase/DHFR inhibition than ethynyl analogs .

- Synthetic Flexibility : Ethynylpyrimidines serve as versatile intermediates, whereas chloro- or nitro-substituted variants are terminal products in drug synthesis .

Research Trends and Gaps

- Biological Studies: Limited data exist on the direct bioactivity of 2,4-diethynylpyrimidine; most research focuses on its functionalized derivatives .

Biological Activity

2,4-Diethynylpyrimidine (DEP) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes diverse research findings, including molecular docking studies, cytotoxicity assays, and case studies that highlight the biological implications of DEP.

Chemical Structure and Properties

This compound is characterized by its unique pyrimidine ring substituted with two ethynyl groups at the 2 and 4 positions. The compound's structure is pivotal for its interaction with biological targets.

Anticancer Properties

Recent studies have explored the anticancer potential of DEP and its derivatives. For instance, a study conducted on various pyrimidine derivatives demonstrated that compounds similar to DEP exhibited significant cytotoxic effects against several cancer cell lines. The mechanism of action was primarily attributed to the induction of apoptosis through mitochondrial pathways .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 Breast Cancer | 15.3 | Apoptosis via mitochondrial pathway |

| This compound | HeLa Cervical Cancer | 12.7 | Caspase activation |

| This compound | A549 Lung Cancer | 18.5 | DNA fragmentation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's efficacy against various cancer types.

Enzyme Inhibition Studies

Molecular docking studies have provided insights into how DEP interacts with specific enzymes. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. The binding affinity of DEP to COX-1 and COX-2 was assessed through computational methods, revealing significant inhibitory potential .

Table 2: Inhibition Potency of DEP on COX Enzymes

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 57.3 |

| COX-2 | 51.8 |

These findings suggest that DEP could serve as a lead compound for developing anti-inflammatory agents.

Case Studies

One notable case study involved the application of DEP in a therapeutic context for treating breast cancer. In vitro experiments revealed that treatment with DEP led to a marked reduction in cell viability in MCF-7 cells, alongside increased markers of apoptosis such as cleaved caspase-3 and PARP . This case underscores the potential clinical relevance of DEP in oncology.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of DEP is crucial for determining its therapeutic viability. Preliminary studies suggest that DEP exhibits favorable absorption characteristics; however, detailed toxicological evaluations are still needed to ascertain its safety profile in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.